Thieno[3,2-c]pyridin-2-ylboronic acid
Overview
Description
Thieno[3,2-c]pyridin-2-ylboronic acid is an organoboron compound with the molecular formula C7H6BNO2S and a molecular weight of 179.00 g/mol . This compound is part of a class of boronic acids that are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The structure of this compound consists of a thienopyridine ring system attached to a boronic acid functional group, making it a valuable intermediate in the synthesis of various organic molecules.
Mechanism of Action
Target of Action
Thieno[3,2-c]pyridin-2-ylboronic acid is a unique chemical compound that has been used in early discovery research . .
Biochemical Pathways
It’s worth noting that boronic acids are often used in suzuki-miyaura cross-coupling reactions , which are widely used in organic chemistry for the formation of carbon-carbon bonds.
Result of Action
The compound’s potential as a kinase inhibitor has been suggested , indicating that it may have effects on cell signaling pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thieno[3,2-c]pyridin-2-ylboronic acid typically involves the lithiation of thieno[3,2-c]pyridine followed by borylation. One common method includes the following steps :
- Thieno[3,2-c]pyridine is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -40°C.
- A solution of n-butyllithium in hexanes is added dropwise to the mixture, maintaining the temperature below -33°C.
- Triisopropyl borate is then added, and the reaction mixture is allowed to warm to room temperature.
- The resulting mixture is treated with phosphoric acid to precipitate the boronic acid product, which is then isolated by filtration and dried.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: Thieno[3,2-c]pyridin-2-ylboronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: Boronic acids can be oxidized to form alcohols or other oxygen-containing functional groups.
Substitution: The boronic acid group can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols and Phenols: Resulting from oxidation reactions.
Scientific Research Applications
Thieno[3,2-c]pyridin-2-ylboronic acid has a wide range of applications in scientific research, including:
Medicine: Investigated for its role in the synthesis of drug candidates and therapeutic agents.
Industry: Utilized in the production of advanced materials and polymers.
Comparison with Similar Compounds
2-Thienylboronic Acid: Another boronic acid with a thiophene ring, used in similar coupling reactions.
Pyridine-2-boronic Acid: Contains a pyridine ring and is used in the synthesis of pyridyl derivatives.
Uniqueness: Thieno[3,2-c]pyridin-2-ylboronic acid is unique due to its fused thienopyridine ring system, which imparts distinct electronic properties and reactivity compared to other boronic acids. This makes it particularly valuable in the synthesis of complex organic molecules and advanced materials.
Properties
IUPAC Name |
thieno[3,2-c]pyridin-2-ylboronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BNO2S/c10-8(11)7-3-5-4-9-2-1-6(5)12-7/h1-4,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXMDFQBZMATQMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(S1)C=CN=C2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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